molecular formula C20H19N3O5 B2625126 N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 941994-33-8

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B2625126
CAS No.: 941994-33-8
M. Wt: 381.388
InChI Key: MAPLOMIDOMQGCZ-UHFFFAOYSA-N
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Description

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide typically involves the following steps:

    Formation of Benzofuran Derivative: The initial step involves the synthesis of the benzofuran derivative. This can be achieved through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Carbamoylation: The benzofuran derivative is then subjected to carbamoylation using isocyanates to introduce the carbamoyl group.

    Oxalamide Formation: The final step involves the reaction of the carbamoylbenzofuran with 4-methoxyphenethylamine in the presence of oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control parameters.

Chemical Reactions Analysis

Types of Reactions

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structural properties.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide: can be compared with other oxalamides and benzofuran derivatives.

    This compound: is unique due to its specific substitution pattern and functional groups, which may confer distinct properties compared to other similar compounds.

Uniqueness

The uniqueness of this compound lies in its combination of benzofuran and oxalamide moieties, which may result in unique chemical reactivity and biological activity.

Properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-27-13-8-6-12(7-9-13)10-11-22-19(25)20(26)23-16-14-4-2-3-5-15(14)28-17(16)18(21)24/h2-9H,10-11H2,1H3,(H2,21,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPLOMIDOMQGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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